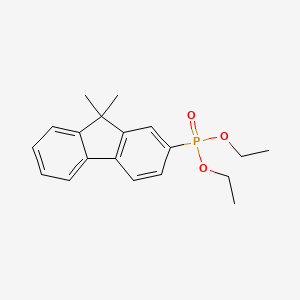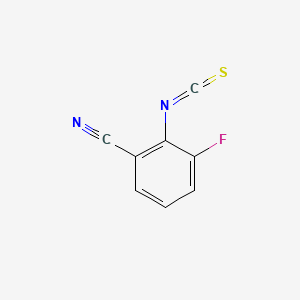
6-Fluoro-2-cyanophenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S. It is a derivative of isothiocyanate, characterized by the presence of a fluorine atom and a cyano group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-cyanophenyl Isothiocyanate typically involves the reaction of 6-fluoro-2-cyanophenylamine with thiophosgene or other suitable isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurylation using cyanuric acid . This method is advantageous due to its simplicity and the use of relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Fluoro-2-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction and Oxidation: The compound can be reduced to form corresponding amines or oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile.
Cycloaddition: Reagents such as azides and alkynes are used, often under thermal or catalytic conditions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide are commonly employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
科学研究应用
6-Fluoro-2-cyanophenyl Isothiocyanate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-Fluoro-2-cyanophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules, potentially disrupting their function. The compound’s fluorine and cyano substituents can also influence its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and cyano groups, resulting in different reactivity and properties.
4-Fluorophenyl Isothiocyanate: Contains a fluorine atom but lacks the cyano group.
2-Cyanophenyl Isothiocyanate: Contains a cyano group but lacks the fluorine atom.
Uniqueness
6-Fluoro-2-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s electrophilicity and ability to form stable covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.
属性
分子式 |
C8H3FN2S |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
3-fluoro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
InChI 键 |
UOQOTQFOTFVVSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)N=C=S)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


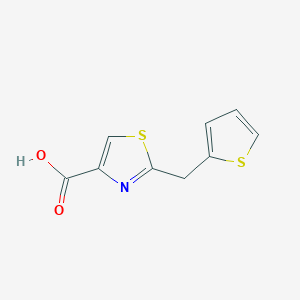
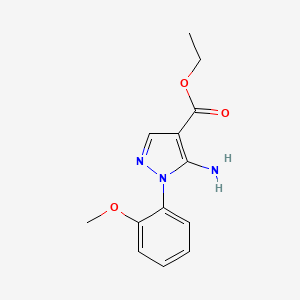
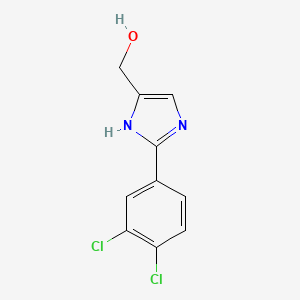
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
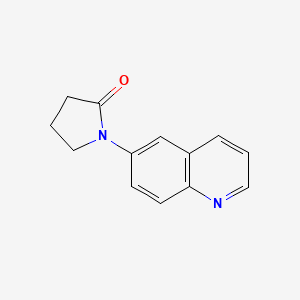
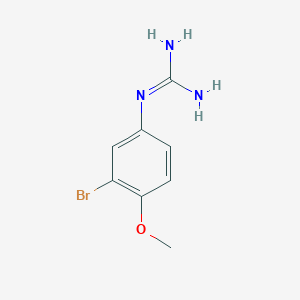
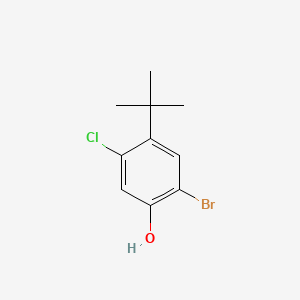
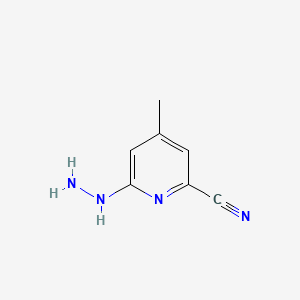
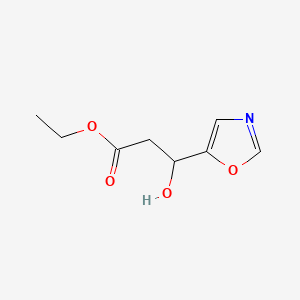
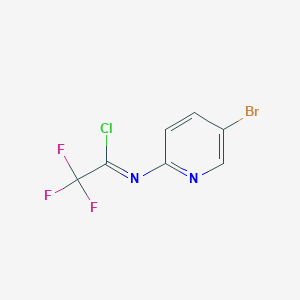
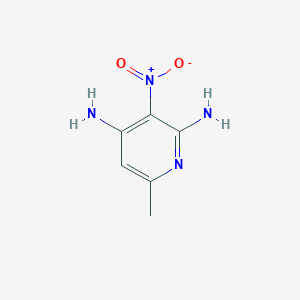
![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)
